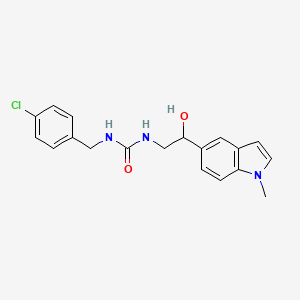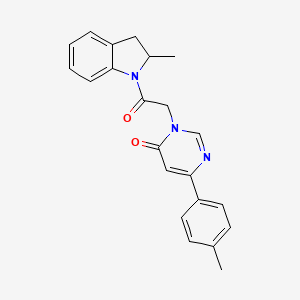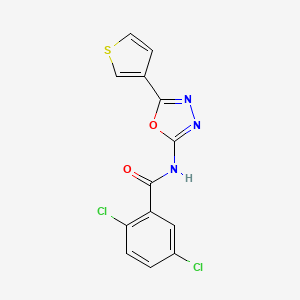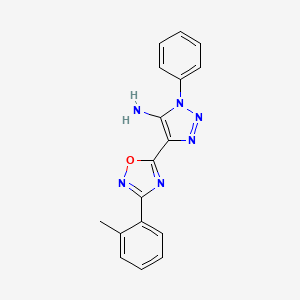
1-phenyl-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-phenyl-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine” is a complex organic compound that contains several functional groups, including a phenyl group, an oxadiazole ring, and a triazole ring . These types of compounds are often used in medicinal chemistry due to their diverse biological activities .
Aplicaciones Científicas De Investigación
Photochemical Studies
The compound's application in photochemistry is notable. For instance, its derivatives, 1,2,4-oxadiazoles, have been studied in the presence of nitrogen nucleophiles. These studies reveal interesting photochemical reactions leading to various heterocyclic compounds, such as 1,2,4-triazoles, indazoles, and benzimidazoles (Buscemi, Vivona, & Caronna, 1996). Furthermore, the photochemistry of fluorinated 1,2,4-oxadiazoles has been explored for the synthesis of fluorinated heterocycles, which are significant in pharmaceutical and agricultural industries (Pace et al., 2004).
Catalysis and Green Chemistry
Compounds similar to the subject chemical have been used in catalysis. For example, substituted 1-(isoxazol-3-yl)methyl-1H-1,2,3-triazoles have shown potential as ligands for palladium(II) complexes, serving as high-turnover-number catalysts for cross-coupling reactions in aqueous media, aligning with the principles of Green Chemistry (Bumagin et al., 2018).
Synthesis of Heterocycles
The compound's derivatives have been utilized in the synthesis of various heterocyclic compounds. For instance, new 1,2,4-triazole derivatives have been synthesized, indicating the compound's utility in creating diverse chemical structures (Jadhav et al., 2017). Additionally, the synthesis of 1-substituted 3-amino-1H-1,2,4-triazoles from ethyl N-(5-phenyl-1,2,4-oxadiazol-3-yl)formimidate showcases the versatility of these compounds in generating new chemical entities (Shen & Zhang, 2015).
Antimicrobial and Anticancer Applications
The compound and its derivatives have been investigated for antimicrobial and anticancer activities. For example, novel 1,2,4-triazol derivatives have shown promising antimicrobial activities (Bektaş et al., 2007). Similarly, certain 1,2,4-oxadiazole derivatives have been evaluated for anticancer activity, demonstrating the compound's potential in medicinal chemistry (Yakantham, Sreenivasulu, & Raju, 2019).
Direcciones Futuras
The future research directions for this compound would likely involve further exploring its potential biological activities. This could involve testing it against a variety of microorganisms to determine its antimicrobial or antiviral activities, or it could involve testing it in different disease models to determine its potential as a therapeutic agent .
Propiedades
IUPAC Name |
5-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-phenyltriazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O/c1-11-7-5-6-10-13(11)16-19-17(24-21-16)14-15(18)23(22-20-14)12-8-3-2-4-9-12/h2-10H,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKLESUGXAFDCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=C(N(N=N3)C4=CC=CC=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1H-1,2,3-triazol-5-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(Trifluoromethyl)piperidin-1-yl]quinazoline](/img/structure/B2921228.png)
![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2921229.png)
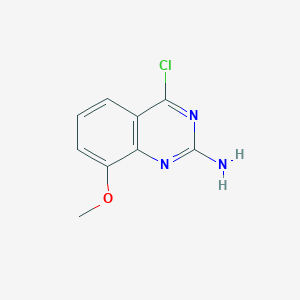
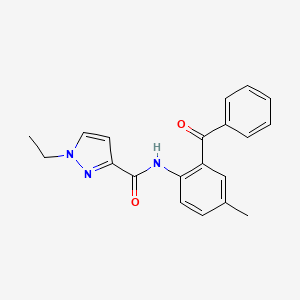
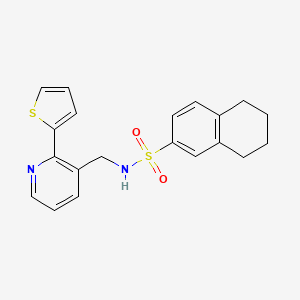
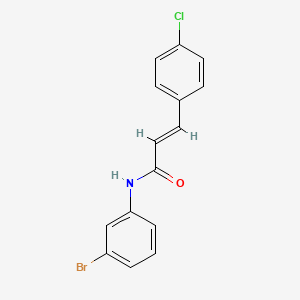
![N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2921236.png)
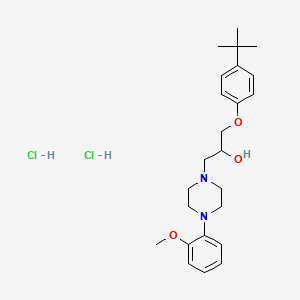
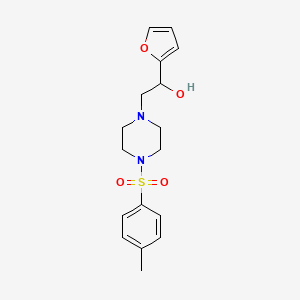
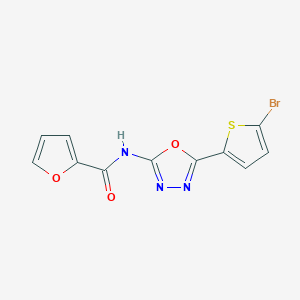
![N-[3-[(2-methoxyphenyl)methylamino]quinoxalin-2-yl]benzenesulfonamide](/img/structure/B2921243.png)
